For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Action of BAY-1816032
This technical guide provides a comprehensive overview of the mechanism of action of BAY-1816032, a first-in-class, orally bioavailable, and highly selective inhibitor of the mitotic kinase Budding Uninhibited by Benzimidazoles 1 (BUB1). The information presented herein is collated from preclinical research to elucidate its molecular interactions, cellular consequences, and therapeutic potential.
Core Mechanism of Action
BAY-1816032 functions as a potent inhibitor of the catalytic activity of BUB1 kinase.[1] BUB1 is a crucial serine/threonine kinase that plays a multifaceted role in ensuring genomic stability during cell division. Its functions are integral to the spindle assembly checkpoint (SAC), a critical surveillance mechanism that prevents premature separation of sister chromatids.[2][3]
The primary role of BUB1's kinase activity is not in the direct activation of the SAC, but rather in the precise correction of microtubule-kinetochore attachment errors and the resolution of chromosome arm cohesion.[4][5][6] It achieves this, in part, by phosphorylating histone H2A at threonine 120 (H2A-pT120). This phosphorylation event is essential for the proper localization of the chromosomal passenger complex (CPC), which includes key proteins like Aurora B kinase, to the centromere. The CPC is vital for correcting improper microtubule attachments and ensuring accurate chromosome segregation.
By inhibiting BUB1 kinase, BAY-1816032 abrogates the phosphorylation of H2A, leading to the mislocalization of the CPC.[7][4] This impairment of the error correction mechanism results in persistent chromosome mis-segregation, the formation of lagging chromosomes, and ultimately, mitotic delay and potentially cell death.[7][3]
Quantitative Analysis of In Vitro Activity
The potency and selectivity of BAY-1816032 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency and Binding Kinetics
| Parameter | Value | Assay Type | Reference |
| IC50 vs. BUB1 Kinase | 6.1 nM | Recombinant human BUB1 catalytic domain | [1] |
| 6.5 nM | Biochemical assay (low ATP) | ||
| 7 nM | Enzymatic assay | ||
| EC50 | 6.1 ± 2.5 nM | TR-FRET (10 µM ATP) | |
| Kd | 2.1 nM | Surface Plasmon Resonance (SPR) | [2] |
| 3.3 nM | Kinome scan | [2] | |
| Target Residence Time | 87 minutes | Slow dissociation kinetics | [3] |
Table 2: Cellular Activity and Proliferation Inhibition
| Parameter | Value | Cell Line/Condition | Reference |
| IC50 (H2A-pT120) | 29 ± 23 nM | Nocodazole-arrested HeLa cells | |
| 43 nM | Formation of H2A-pT120 | ||
| Median IC50 (Proliferation) | 1.4 µM | Various tumor cell lines (single agent) | [3][6] |
Signaling Pathway and Molecular Interactions
The mechanism of BAY-1816032 can be visualized as a direct intervention in the mitotic process, leading to a cascade of events that compromise chromosomal stability.
Synergistic Antitumor Activity
While BAY-1816032 shows modest antiproliferative activity as a single agent, its therapeutic potential is significantly enhanced when used in combination with other anticancer agents, particularly those that induce mitotic stress or target DNA damage repair pathways.[7][4]
Combination with Taxanes
Taxanes, such as paclitaxel and docetaxel, function by stabilizing microtubules, which leads to a robust activation of the spindle assembly checkpoint. The cell arrests in mitosis, unable to proceed to anaphase. When combined with BAY-1816032, the BUB1 inhibition-induced impairment of the error correction machinery exacerbates the mitotic disruption caused by the taxane. This combination leads to severe chromosome mis-segregation and mitotic catastrophe, resulting in synergistic or additive antiproliferative effects.[4][5][8]
Combination with PARP and ATR Inhibitors
Synergistic or additive effects have also been observed when BAY-1816032 is combined with PARP inhibitors (e.g., olaparib) and ATR inhibitors.[4][9] The induction of chromosome segregation errors by BUB1 inhibition can lead to DNA damage. This increased reliance on DNA damage repair pathways, such as those involving PARP and ATR, makes the cancer cells more vulnerable to inhibitors of these pathways.[4][10]
Experimental Protocols Summary
The characterization of BAY-1816032 involved a comprehensive suite of preclinical experimental methodologies.[4][5][9]
Biochemical Assays
-
Kinase Assay and Selectivity Profiling: The inhibitory activity of BAY-1816032 against the BUB1 kinase domain was determined using methods like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer). To assess selectivity, its activity was profiled against a large panel of human kinases (e.g., DiscoveRx KINOMEscan panel of over 400 kinases).[4][8]
-
Binding Kinetics: Surface Plasmon Resonance (SPR) was employed to measure the association (kon) and dissociation (koff) rates of BAY-1816032 to BUB1, thereby determining the binding affinity (Kd) and target residence time.[2][4]
Cellular Assays
-
Phospho-Histone Assay: To confirm target engagement in a cellular context, levels of histone H2A phosphorylation at Thr120 were quantified in cells treated with BAY-1816032, typically after inducing mitotic arrest with agents like nocodazole. This was often measured via western blotting or high-content imaging.[7]
-
Cell Proliferation and Combination Assays: The antiproliferative effects of BAY-1816032, alone and in combination with other drugs, were assessed in various cancer cell lines. Cell viability was measured after a set incubation period (e.g., 72 hours) using assays like alamarBlue or CellTiter-Glo. Combination effects were quantified using synergy models, such as the Bliss independence model or the Loewe additivity model, to calculate combination indices.[1][10]
-
Live-Cell Imaging: The real-time effects of BAY-1816032 on mitotic progression were observed using live-cell microscopy. Cells stably expressing fluorescently tagged histones (e.g., H2B-GFP) were monitored to visualize chromosome dynamics, segregation defects, and mitotic timing.[9]
In Vivo Studies
-
Xenograft Models: The antitumor efficacy of BAY-1816032, as a monotherapy and in combination, was evaluated in vivo using human tumor xenograft models in immunocompromised mice. Tumor growth was monitored over time, and at the end of the study, tumors could be excised for pharmacodynamic analysis (e.g., measuring H2A-pT120 levels via immunohistochemistry).[4][5][6]
-
Pharmacokinetic Investigations: The pharmacokinetic properties of BAY-1816032, including its oral bioavailability, were determined in animal models (e.g., mice, rats, dogs) following intravenous and oral administration.[2]
Conclusion
BAY-1816032 is a highly selective and potent BUB1 kinase inhibitor that disrupts the crucial mitotic error correction mechanism by abrogating the phosphorylation of histone H2A. This leads to chromosome mis-segregation and mitotic defects. While its single-agent activity is modest, it demonstrates significant synergistic antitumor effects when combined with agents that induce mitotic stress, such as taxanes, or with inhibitors of DNA damage repair pathways like PARP and ATR. These preclinical findings validate the therapeutic concept of targeting BUB1 and provide a strong rationale for the clinical evaluation of BAY-1816032 in combination therapies to enhance efficacy and overcome resistance.[5][9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. eubopen.org [eubopen.org]
- 3. Targeting Mitotic Checkpoints: The Therapeutic Potential of BUB1 Kinase Inhibitor BAY 1816032 in Antitumor Treatment [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
